

# 1-Dodecylpiperidine: Technical Profile & Synthesis Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	1-Dodecylpiperidine
CAS No.:	5917-47-5
Cat. No.:	B1618328

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## Executive Summary

**1-Dodecylpiperidine** (CAS 5917-47-5) is a tertiary amine featuring a piperidine heterocycle N-alkylated with a twelve-carbon (dodecyl) lipophilic chain.[1] This structural motif imparts amphiphilic properties, making it a critical intermediate in the synthesis of cationic surfactants, biocidal quaternary ammonium compounds (QACs), and self-assembling drug delivery systems. Its ability to modulate membrane permeability and serve as a lipophilic anchor renders it valuable in medicinal chemistry and pharmacological research.

## Part 1: Chemical Identity & Physicochemical Profile[2]

### Core Identification Data

Parameter	Detail
Chemical Name	1-Dodecylpiperidine
Synonyms	N-Dodecylpiperidine; N-Laurylpiperidine; Piperidine, 1-dodecyl-
CAS Number	5917-47-5
Molecular Formula	C <sub>17</sub> H <sub>35</sub> N
Molecular Weight	253.47 g/mol
SMILES	CCCCCCCCCCCCCN1CCCCC1
InChI Key	BHDDSIBLLZQKRF-UHFFFAOYSA-N

## Physicochemical Properties

Data aggregated from experimental and predicted models [1, 2].[2]

Property	Value	Context/Notes
Physical State	Liquid	Clear, colorless to pale yellow. [3][4]
Boiling Point	~269 °C (760 mmHg)	~133–135 °C at 0.06 mmHg (reduced pressure).
Density	0.863 g/mL	At 25 °C.
Refractive Index	1.4588 – 1.4631	At 20 °C.
Solubility	Organic Solvents	Soluble in ethanol, chloroform, DCM. Insoluble in water.
pKa	~10.1	Typical for N-alkyl piperidines (tertiary amine).

## Part 2: Synthesis & Manufacturing Protocol

### Method: N-Alkylation of Piperidine

The most robust laboratory-scale synthesis involves the nucleophilic substitution ( ) of piperidine with 1-bromododecane. This method is preferred over reductive amination for its operational simplicity and high yield.

## Reagents & Materials

- Precursor A: Piperidine (CAS 110-89-4) – Excess (1.2–1.5 eq) to act as base/nucleophile.
- Precursor B: 1-Bromododecane (CAS 143-15-7) – Limiting reagent.
- Base: Potassium Carbonate ( ) – Anhydrous, ground.
- Solvent: Acetonitrile (ACN) or Ethanol ( ).
- Catalyst (Optional): Potassium iodide (KI) – Finkelstein condition to accelerate reaction.

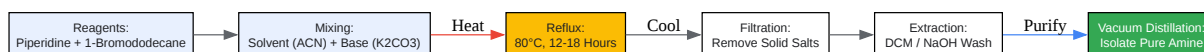
## Step-by-Step Protocol

- Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend anhydrous (2.0 eq) in Acetonitrile (0.5 M concentration relative to bromide).
- Addition: Add Piperidine (1.2 eq) to the suspension. Stir for 10 minutes at room temperature.
- Initiation: Add 1-Bromododecane (1.0 eq) dropwise over 15 minutes. (Optional: Add 0.1 eq KI).
- Reaction: Heat the mixture to reflux (~80-82 °C for ACN) and stir vigorously for 12–18 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 8:2; Stain: Ninhydrin or Iodine).
- Work-up:
  - Cool reaction to room temperature.<sup>[5]</sup>
  - Filter off solid salts (

).

- Concentrate the filtrate under reduced pressure (Rotavap) to remove solvent and excess piperidine.
- Purification: Dissolve the residue in Dichloromethane (DCM) and wash with 5% (aq) followed by Brine. Dry organic layer over .
- Isolation: Remove DCM in vacuo. High-purity product is obtained by vacuum distillation (bp ~135 °C @ 0.06 mmHg) or column chromatography (Silica gel).

## Synthesis Workflow Diagram



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Caption: Step-by-step workflow for the synthesis of **1-Dodecylpiperidine** via N-alkylation.

## Part 3: Applications in Research & Drug Development[7]

### Cationic Amphiphile & Antimicrobial Activity

**1-Dodecylpiperidine** acts as a model cationic amphiphile. At physiological pH, the tertiary nitrogen is protonated (

), creating a positively charged head group with a long hydrophobic tail.

- Mechanism: The cationic head interacts electrostatically with the negatively charged phosphate groups of bacterial membranes. The dodecyl tail subsequently inserts into the lipid bilayer, causing depolarization and membrane leakage [3, 4].

- **Research Use:** It is often used as a control or precursor in the study of "soft" antimicrobial agents (biocides that degrade easily) and in the synthesis of quaternary ammonium salts (e.g., 1-dodecyl-1-methylpiperidinium bromide), which exhibit higher potency.

## Drug Delivery Systems (SMEDDS)

In pharmaceutical formulation, **1-Dodecylpiperidine** and its derivatives serve as lipophilic amines in Self-Microemulsifying Drug Delivery Systems (SMEDDS).

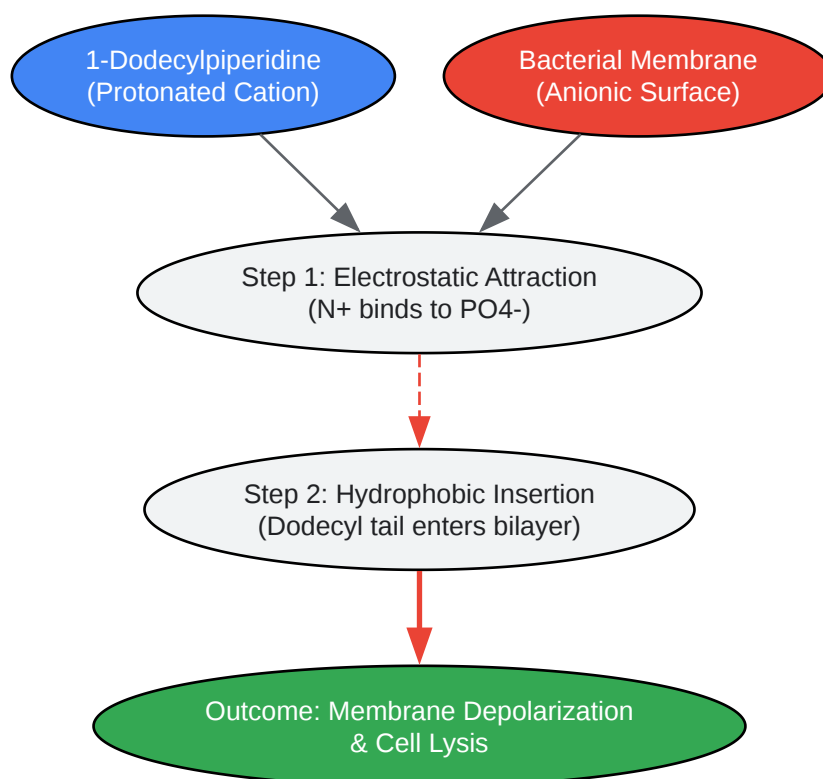
- **Function:** It aids in solubilizing poorly water-soluble drugs (BCS Class II) by forming stable microemulsions.
- **Permeation Enhancement:** The surfactant nature allows it to transiently disrupt tight junctions in the intestinal epithelium, potentially enhancing the oral bioavailability of peptide drugs or macromolecules [5].

## Chemical Intermediate

It is the immediate precursor for:

- **Quaternary Ammonium Compounds (QACs):** Used as phase transfer catalysts or disinfectants.
- **N-Oxides:** Synthesis of amine oxides for mild non-ionic surfactant applications.

## Mechanism of Action: Membrane Interaction



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Caption: Mechanism of membrane disruption by **1-Dodecylpiperidine** in antimicrobial applications.

## Part 4: Safety & Handling

- Hazards: As a tertiary amine, it is corrosive and an irritant.
  - Skin/Eye: Causes severe skin burns and eye damage.
  - Inhalation: May cause respiratory irritation.
- Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation (N-oxide formation) and absorption of atmospheric .
- Disposal: Dispose of as hazardous organic waste (amine-containing).

## References

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## Sources

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